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molecular formula C11H12N2O3 B8334661 2-(2-methoxyethyl)-2H-indazole-3-carboxylic acid

2-(2-methoxyethyl)-2H-indazole-3-carboxylic acid

Cat. No. B8334661
M. Wt: 220.22 g/mol
InChI Key: AHNDNVANTGHJRJ-UHFFFAOYSA-N
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Patent
US08507528B2

Procedure details

Thienyl chloride (2.6 ml; 0.036 mol) was added to a suspension of 2-(2-methoxyethyl)-2H-indazole-3-carboxylic acid (3.6 g; 0.016 mol) in toluene (100 ml) and the reaction mixture was heated under reflux for 24 h. The solvent was removed by evaporation at reduced pressure and the residue was taken up twice in n-hexane. 3.9 g of 2-(2-methoxyethyl)-2H-indazole-3-carbonyl chloride was thus obtained.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S1C=CC=C1[Cl:6].[CH3:7][O:8][CH2:9][CH2:10][N:11]1[C:19]([C:20]([OH:22])=O)=[C:18]2[C:13]([CH:14]=[CH:15][CH:16]=[CH:17]2)=[N:12]1>C1(C)C=CC=CC=1>[CH3:7][O:8][CH2:9][CH2:10][N:11]1[C:19]([C:20]([Cl:6])=[O:22])=[C:18]2[C:13]([CH:14]=[CH:15][CH:16]=[CH:17]2)=[N:12]1

Inputs

Step One
Name
Quantity
2.6 mL
Type
reactant
Smiles
S1C(=CC=C1)Cl
Name
Quantity
3.6 g
Type
reactant
Smiles
COCCN1N=C2C=CC=CC2=C1C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COCCN1N=C2C=CC=CC2=C1C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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